1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride
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Overview
Description
“1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2230798-59-9 . It has a molecular weight of 199.67 . The IUPAC name for this compound is (4-(difluoromethyl)cyclohexyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h6-8H,1-5,11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Reactivity and Derivative Formation
Researchers have investigated the reactivity of cyclohexylamine derivatives, leading to the creation of new compounds through processes such as nucleophilic substitution and hydrolysis. For example, the treatment of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate resulted in N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines, which were further hydrolyzed to form corresponding 1,1-dimethoxy-2-alkanones (Kimpe & Schamp, 2010).
Materials Science Applications
In the field of materials science, the compound has contributed to the development of organosoluble polyimides with excellent thermal stability and mechanical properties, derived from aromatic diamines substituted with cyclohexane cardo groups. Such polyimides exhibit superior solubility in organic solvents and have potential applications in electronics due to their low dielectric constants and moisture absorption rates (Yang, Su, & Hsiao, 2004).
Chemical Structure and Analysis
The crystal structure analysis of similar compounds has provided insights into their molecular configurations and potential interactions with other molecules. Studies on ketamine hydrochloride, for instance, have shed light on the orientation of cyclohexanone rings and the implications for binding and activity (Hakey, Ouellette, Zubieta, & Korter, 2008).
Chemical Synthesis and Modification
Novel synthesis techniques have been developed for azetidine-2-one derivatives of 1H-benzimidazole, demonstrating the versatility of cyclohexylamine derivatives in creating compounds with potential antibacterial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Environmental and Safety Applications
Research into the degradation of hazardous substances has highlighted the efficacy of cyclohexyl-N-hydroxymethanimine derivatives in breaking down chemical warfare agents, underscoring their importance in environmental protection and safety (Verma, Srivastava, Singh, Shah, Shrivastava, & Shinde, 2013).
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing the compound’s mist or vapors, washing skin thoroughly after handling, and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-12-6-7-2-4-8(5-3-7)9(10)11;/h7-9,12H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFIAMTIXTUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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